molecular formula C7H16ClN B2969980 ((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride CAS No. 2227644-44-0

((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride

Cat. No.: B2969980
CAS No.: 2227644-44-0
M. Wt: 149.66
InChI Key: YUSYOZAQEXSSCN-HHQFNNIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride: is a chemical compound that belongs to the class of cyclopropylamines This compound is characterized by a cyclopropane ring substituted with a propyl group and an amine group, forming a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride typically involves the cyclopropanation of suitable precursors followed by functional group transformations. One common method includes the alkylation of cyclopropane derivatives with appropriate alkyl halides under basic conditions. The resulting intermediate is then subjected to amination reactions to introduce the amine group. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using diazo compounds or ylides as cyclopropanating agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: ((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

    Oxidation: Imines, nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Chemistry: ((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride is used as a building block in organic synthesis, particularly in the preparation of complex cyclopropane-containing molecules.

Biology: In biological research, this compound is studied for its potential role as a ligand in receptor binding studies and as a precursor for bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s cyclopropane ring and amine group enable it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

  • ((1R,2R)-2-Methylcyclopropyl)methanamine hydrochloride
  • ((1R,2R)-2-Phenylcyclopropyl)methanamine hydrochloride
  • ((1R,2R)-2-(3-Fluorophenyl)cyclopropyl)methanamine hydrochloride

Uniqueness: ((1R,2R)-2-Propylcyclopropyl)methanamine hydrochloride is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and biological properties. Compared to its analogs, the propyl group provides different steric and electronic effects, influencing its reactivity and interaction with molecular targets.

Properties

IUPAC Name

[(1R,2R)-2-propylcyclopropyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N.ClH/c1-2-3-6-4-7(6)5-8;/h6-7H,2-5,8H2,1H3;1H/t6-,7+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSYOZAQEXSSCN-HHQFNNIRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CC1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1C[C@H]1CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.